Cas no 2034282-57-8 (N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide)

N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide is a heterocyclic compound featuring a thiophene-pyrazole core linked to a furan-2-carboxamide moiety via an ethyl spacer. This structure imparts versatility in pharmaceutical and agrochemical applications due to its potential as a bioactive scaffold. The thiophene and pyrazole rings contribute to enhanced binding affinity and metabolic stability, while the furan carboxamide group may improve solubility and interaction with biological targets. Its well-defined synthetic route allows for scalable production, making it a valuable intermediate for drug discovery and material science research. The compound’s balanced physicochemical properties suggest utility in developing novel therapeutic agents or functional materials.
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide structure
2034282-57-8 structure
商品名:N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide
CAS番号:2034282-57-8
MF:C14H13N3O2S
メガワット:287.3369
CID:5348433

N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]furan-2-carboxamide
    • N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
    • N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide
    • インチ: 1S/C14H13N3O2S/c18-14(13-2-1-8-19-13)15-5-7-17-6-3-12(16-17)11-4-9-20-10-11/h1-4,6,8-10H,5,7H2,(H,15,18)
    • InChIKey: GLFPSBBLDGCQIP-UHFFFAOYSA-N
    • ほほえんだ: S1C([H])=C([H])C(=C1[H])C1C([H])=C([H])N(C([H])([H])C([H])([H])N([H])C(C2=C([H])C([H])=C([H])O2)=O)N=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 342
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 88.3

N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6502-7619-15mg
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide
2034282-57-8
15mg
$89.0 2023-09-08
Life Chemicals
F6502-7619-2μmol
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide
2034282-57-8
2μmol
$57.0 2023-09-08
Life Chemicals
F6502-7619-5mg
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide
2034282-57-8
5mg
$69.0 2023-09-08
Life Chemicals
F6502-7619-5μmol
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide
2034282-57-8
5μmol
$63.0 2023-09-08
Life Chemicals
F6502-7619-10mg
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide
2034282-57-8
10mg
$79.0 2023-09-08
Life Chemicals
F6502-7619-20μmol
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide
2034282-57-8
20μmol
$79.0 2023-09-08
Life Chemicals
F6502-7619-4mg
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide
2034282-57-8
4mg
$66.0 2023-09-08
Life Chemicals
F6502-7619-10μmol
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide
2034282-57-8
10μmol
$69.0 2023-09-08
Life Chemicals
F6502-7619-25mg
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide
2034282-57-8 90%+
25mg
$109.0 2023-04-24
Life Chemicals
F6502-7619-1mg
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide
2034282-57-8
1mg
$54.0 2023-09-08

N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide 関連文献

N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamideに関する追加情報

Introduction to N-{2-[3-(thiophen-3-yl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide} and Its Applications in Modern Chemical Biology

N-{2-[3-(thiophen-3-yl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide}, a compound with the CAS number 2034282-57-8, represents a significant advancement in the field of chemical biology. This compound has garnered considerable attention due to its unique structural properties and potential applications in pharmaceutical research and drug development. The molecular framework of this compound integrates several key pharmacophoric elements, including a thiophene ring, a pyrazole moiety, and an amide functional group, which collectively contribute to its diverse biological activities.

The thiophene moiety is a well-documented scaffold in medicinal chemistry, known for its ability to interact with various biological targets. Its aromatic nature and sulfur-containing heterocycle make it an attractive component for designing molecules with enhanced binding affinity and selectivity. In contrast, the pyrazole ring is another crucial pharmacophore that has been extensively studied for its role in modulating enzyme activity and receptor interactions. The combination of these two heterocyclic systems in N-{2-[3-(thiophen-3-yl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide} suggests a multifaceted approach to drug design, potentially enabling the development of novel therapeutic agents.

The amide functional group at the core of the molecule further enhances its pharmacological potential. Amides are frequently incorporated into drug molecules due to their stability, solubility, and ability to form hydrogen bonds, which are critical for achieving optimal receptor binding. The specific arrangement of these functional groups in N-{2-[3-(thiophen-3-yl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide} not only contributes to its structural complexity but also opens up possibilities for diverse biological interactions.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various kinases and enzymes involved in cancer progression. The structural features of N-{2-[3-(thiophen-3-yl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide} make it a promising candidate for such applications. Specifically, the pyrazole moiety has been shown to interact with ATP-binding pockets of kinases, thereby inhibiting their activity. This mechanism has been explored in several preclinical studies, where pyrazole derivatives have demonstrated significant antitumor effects.

The integration of the furan ring into the molecular structure adds another layer of complexity and functionality. Furan derivatives are known for their ability to modulate biological pathways through various mechanisms, including enzyme inhibition and receptor interaction. In particular, the furan ring can participate in hydrogen bonding interactions, which are essential for achieving high-affinity binding to biological targets. This feature makes N-{2-[3-(thiophen-3-yl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide} a versatile scaffold for designing molecules with tailored pharmacological properties.

The compound's potential extends beyond oncology; it has also shown promise in other therapeutic areas. For instance, studies have indicated that thiophene-based compounds can exhibit anti-inflammatory properties by modulating inflammatory pathways. The pyrazole moiety further contributes to this potential by interacting with receptors involved in inflammation regulation. These findings suggest that N-{2-[3-(thiophen-3-yl-1H-pyrazol-1-y)ethyl]furan-2-carboxamide} could be a valuable tool in developing treatments for inflammatory diseases.

The synthesis of N-{2-[3-(thiophen-3-y

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